
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide, also known as BTF, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. BTF has been found to target specific proteins involved in disease pathways, making it a promising candidate for drug development.
科学的研究の応用
Antibacterial and Antituberculosis Applications
Research has shown interest in new molecules for improving chemotherapy of tuberculosis (TB), highlighting the exploration of new drugs with potential antibacterial and antimicrobial activity. Studies on rifamycins, fluoroquinolones (like moxifloxacin), and compounds like clofazimine have been re-evaluated for their efficacy against TB, suggesting a broad interest in identifying novel compounds with potential to treat resistant strains of bacteria and TB. These efforts underscore the continuous search for more effective treatments in the face of emerging drug resistance (Grosset, Singer, & Bishai, 2012).
Enzymatic Degradation of Pollutants
The enzymatic approach to the remediation or degradation of organic pollutants, especially in wastewater, has attracted much interest. This involves the use of enzymes in conjunction with redox mediators to enhance the degradation efficiency of recalcitrant compounds. Such research indicates a growing interest in applying biochemical methods for environmental cleanup, where novel compounds could play a role as mediators or as part of the enzymatic reaction processes (Husain & Husain, 2007).
Antioxidant Activity Determination
Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The review of tests like ORAC, HORAC, TRAP, and TOSC, as well as electron transfer-based tests such as CUPRAC and FRAP, highlights the scientific community's effort to accurately measure the antioxidant potential of compounds. This area of research is significant for understanding how novel compounds can mitigate oxidative stress, which is related to numerous chronic diseases (Munteanu & Apetrei, 2021).
Anti-inflammatory and Anticancer Properties of Plant Alkaloids
The immunomodulatory effects and mechanisms of plant alkaloids, such as tetrandrine from Stephania tetrandra, in autoimmune diseases highlight the potential of natural and synthetic compounds in modulating immune responses. This is particularly relevant for conditions like rheumatoid arthritis, suggesting that similar compounds could be explored for their immunosuppressive and potentially therapeutic effects in autoimmune and inflammatory diseases (Lai, 2002).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-20-13-17(25)7-9-19(20)23(29)26-18-8-10-21-16(12-18)6-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZMXIRPDTVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


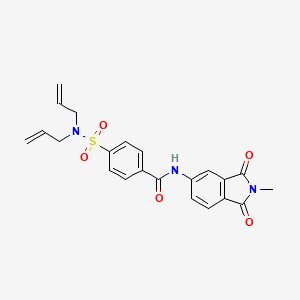
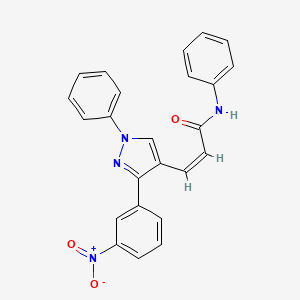
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)
![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
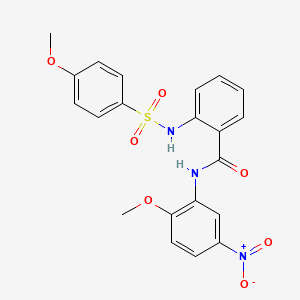
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)
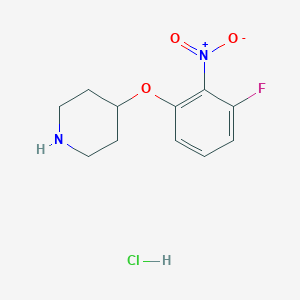
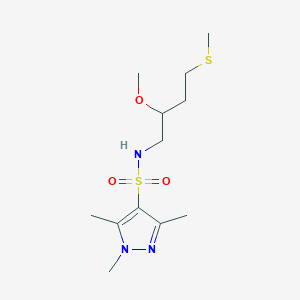
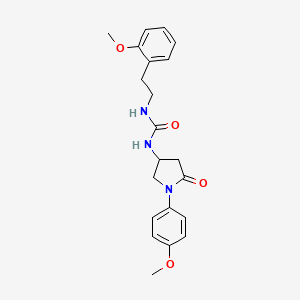
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
